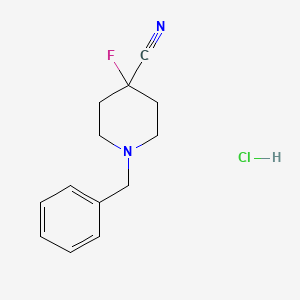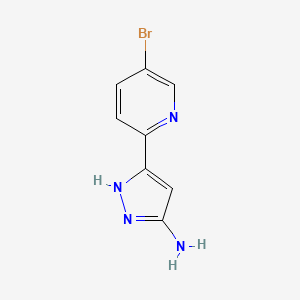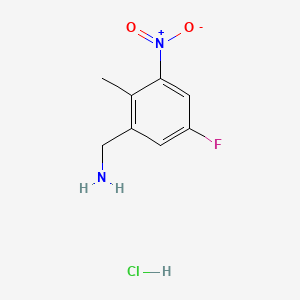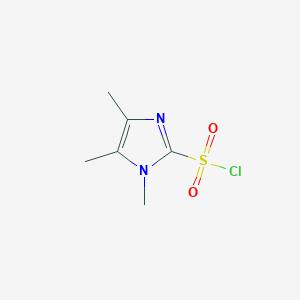
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is an organic compound that features both an amino group and a hydroxyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, a methyl group is introduced at the 4-position.
Hydroxylation: The hydroxyl group is introduced at the ethan-1-ol position through hydroxylation reactions, which may involve the use of oxidizing agents.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Amino-4-methylcyclohexyl)ethan-1-ol
- 4-Methylcyclohexan-1-amine
- Cyclohexanol derivatives
Uniqueness
2-(1-Amino-4-methylcyclohexyl)ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexane ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H20ClNO |
|---|---|
Peso molecular |
193.71 g/mol |
Nombre IUPAC |
2-(1-amino-4-methylcyclohexyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8-2-4-9(10,5-3-8)6-7-11;/h8,11H,2-7,10H2,1H3;1H |
Clave InChI |
HVCYAWARVUETFX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)







![Methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13472018.png)



![5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B13472043.png)
